3,4,5-triethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
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Description
3,4,5-triethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide is a synthetic compound that belongs to the class of benzamides. It has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Electropolymerizable Monomers and Their Applications
Facile Fabrication of Redox-Active and Electrochromic Poly(amide-amine) Films : Research by Hsiao and Wang (2016) explored electropolymerizable monomers, such as carbazole derivatives, for creating poly(amide-amine) films with redox-active and electrochromic properties. These films exhibit changes in color and fluorescence when electrochemically oxidized, suggesting applications in electrochromic devices and sensors (Hsiao & Wang, 2016).
Structural Effects on Coordination Networks
From Achiral Tetrazolate-Based Tectons to Chiral Coordination Networks : Liao et al. (2013) synthesized coordination networks using tetrazolate-yl acylamide tectons and cadmium dichloride, demonstrating how substituents affect structural topologies and nonlinear optical properties. This work highlights the potential for designing materials with specific physical properties through molecular engineering (Liao et al., 2013).
Novel Heterocyclic Compounds and Their Biological Activity
Synthesis, Spectroscopic and Biological Activity of Heterocyclic Compounds : Patel and Patel (2015) focused on synthesizing heterocyclic compounds with potential antibacterial and antifungal activities. Such studies provide a foundation for developing new therapeutic agents and understanding the structure-activity relationships of novel compounds (Patel & Patel, 2015).
Advanced Materials for Vascular Endothelial Growth Factor Receptor Inhibition
Discovery and Evaluation of Inhibitors for Vascular Endothelial Growth Factor Receptor-2 : Borzilleri et al. (2006) identified benzamide derivatives as potent inhibitors, showcasing the process of discovering and optimizing small molecules for targeted therapeutic applications (Borzilleri et al., 2006).
Synthesis and Application of Guanidine Derivatives
Synthesis of the Guanidine Derivative : Balewski and Kornicka (2021) reported on the synthesis of guanidine derivatives, illustrating methodologies for creating compounds that could have varied applications, from material science to potential biological activities (Balewski & Kornicka, 2021).
properties
IUPAC Name |
3,4,5-triethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-4-30-23-14-18(15-24(31-5-2)25(23)32-6-3)26(29)27-16-17-11-12-22-20(13-17)19-9-7-8-10-21(19)28-22/h11-15,28H,4-10,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKOIKYRKXKMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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